molecular formula C9H11ClFN B1415168 2-chloro-4-fluoro-N-(propan-2-yl)aniline CAS No. 444889-42-3

2-chloro-4-fluoro-N-(propan-2-yl)aniline

Cat. No.: B1415168
CAS No.: 444889-42-3
M. Wt: 187.64 g/mol
InChI Key: HJLMLHVQHAIPQS-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(propan-2-yl)aniline is a halogenated aniline derivative featuring a chloro group at the 2-position, a fluoro group at the 4-position, and an isopropylamine substituent on the aromatic ring. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing halogen substituents, which influence reactivity and intermolecular interactions.

Properties

IUPAC Name

2-chloro-4-fluoro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLMLHVQHAIPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-fluoro-N-(propan-2-yl)aniline is a halogenated aniline derivative that has garnered attention for its potential biological activities. The presence of chlorine and fluorine atoms in its structure may enhance its interaction with various biological targets, influencing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClF N, and its structure features a chloro and a fluoro substituent on the aromatic ring, along with an isopropyl group attached to the nitrogen atom. These substituents are crucial for modulating the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Such interactions can lead to modulation of various signaling pathways within cells. For instance, compounds with similar structures have been shown to inhibit specific enzyme activities or alter receptor functions, which can result in significant physiological effects.

Antiviral Activity

Recent studies have suggested that halogenated anilines exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as SARS-CoV-2. The mechanism often involves inhibition of viral replication through interference with viral proteins or host cell pathways.

CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Remdesivir7.01>25
Chloroquine8.00>25

Note : The IC50 values indicate the concentration required to inhibit 50% of the virus activity in vitro. The selectivity index (SI) is calculated as CC50/IC50, where CC50 is the concentration that causes 50% cytotoxicity.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cell lines. Preliminary data suggest that while it may exhibit some cytotoxic properties, its therapeutic window could be favorable depending on the target application.

Case Studies

  • Antiviral Screening : In a study evaluating a series of halogenated anilines for their antiviral activity against SARS-CoV-2, compounds structurally similar to this compound were tested. Results indicated promising antiviral effects with IC50 values comparable to established antiviral agents like remdesivir and chloroquine .
  • Enzyme Inhibition : Another study focused on the inhibition of key enzymes involved in cancer cell proliferation. Compounds similar to this compound demonstrated potent inhibition against VEGFR-2, suggesting potential applications in cancer therapeutics .

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C10H12ClFN
Molecular Weight: Approximately 201.66 g/mol
Structural Features: The presence of chlorine and fluorine atoms enhances the compound's reactivity and selectivity in chemical reactions, making it valuable for various applications.

Scientific Research Applications

  • Pharmaceutical Synthesis
    • Intermediate for Drug Development: 2-Chloro-4-fluoro-N-(propan-2-yl)aniline is utilized as a building block in synthesizing pharmaceutical compounds, particularly those targeting infections and other medical conditions. Its derivatives are explored for their potential therapeutic effects against various diseases.
    • Mechanism of Action: The compound may act as a substrate for cytochrome P450 enzymes, influencing drug metabolism and potentially leading to the formation of reactive intermediates that can affect biological systems.
  • Agrochemical Formulations
    • Pesticide Development: This compound is also employed in the synthesis of agrochemicals, where fluorinated compounds are desired due to their enhanced efficacy against pests. The introduction of halogens can improve the biological activity of the resulting formulations.
  • Organic Synthesis
    • Reactivity in Chemical Processes: As a halogenated aniline, this compound participates in various organic reactions, including nucleophilic substitutions and coupling reactions. It can be transformed into other functionalized anilines that are crucial for developing complex organic materials .

Case Study 1: Pharmaceutical Applications

A study investigating the use of this compound derivatives highlighted their potential as inhibitors in drug development targeting specific enzymes involved in cancer metabolism. The findings indicated that these derivatives exhibited significant biological activity and could serve as lead compounds for further development .

Case Study 2: Agrochemical Efficacy

Research into agrochemical formulations revealed that compounds derived from this compound demonstrated enhanced effectiveness against common agricultural pests compared to non-fluorinated analogs. This study emphasized the importance of fluorination in improving the performance of agrochemicals in field conditions .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features
2-Chloro-4-fluoro-N-(propan-2-yl)aniline C₉H₁₀ClFN₂ ~200–220 (estimated) 2-Cl, 4-F, N-(propan-2-yl) Dual halogenation enhances electrophilicity; isopropyl group increases steric bulk .
2-Chloro-4-fluoro-N-(2-phenylethyl)aniline C₁₄H₁₃ClFN 249.71 2-Cl, 4-F, N-(2-phenylethyl) Phenylethyl substituent increases lipophilicity and π-π stacking potential .
4-Fluoro-2-methyl-N-(propan-2-yl)aniline C₁₀H₁₄FN 167.22 4-F, 2-CH₃, N-(propan-2-yl) Methyl group reduces steric hindrance compared to Cl; lower molecular weight .
2-Chloro-4-(propan-2-yloxy)aniline C₉H₁₂ClNO 185.65 2-Cl, 4-OCH(CH₃)₂ Ether linkage improves solubility in polar solvents; oxygen enhances H-bonding .
4-(Morpholin-4-yl)-N-(propan-2-yl)aniline C₁₃H₂₀N₂O 220.31 4-morpholine, N-(propan-2-yl) Morpholine introduces a basic nitrogen, enhancing solubility and bioactivity .
4-Chloro-N-(2,2,2-trifluoroethyl)aniline C₈H₆ClF₃N 220.10 4-Cl, N-(CF₃CH₂) Trifluoroethyl group increases electronegativity and metabolic stability .

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The dual Cl/F substitution in the target compound increases acidity of the aniline NH compared to methyl or morpholine analogs .

Solubility and Stability :

  • The trifluoroethyl group in 4-chloro-N-(2,2,2-trifluoroethyl)aniline () enhances hydrolytic stability but reduces water solubility relative to the target compound .
  • Ether-linked analogs () exhibit higher solubility in polar solvents due to oxygen’s H-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-4-fluoro-N-(propan-2-yl)aniline
Reactant of Route 2
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2-chloro-4-fluoro-N-(propan-2-yl)aniline

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